Cyclopenta-1,3-diene;dysprosium(3+)

Description

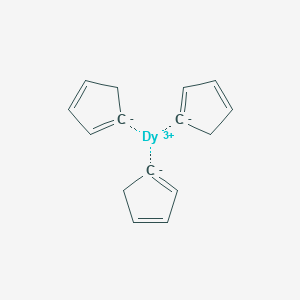

Cyclopenta-1,3-diene (C₅H₆) is a conjugated cyclic diene with a molecular weight of 66.10 g/mol, a melting point of -97°C, and a boiling point of 40°C . It is sparingly soluble in water but dissolves readily in organic solvents like benzene and ether, making it valuable in organic synthesis and polymer chemistry . When complexed with dysprosium(3+), it forms an organometallic compound where Dy³+ coordinates with cyclopentadienyl (Cp) ligands. Such lanthanide complexes are of interest due to their unique magnetic and electronic properties, though specific data on the Dy³+ complex are sparse in the provided evidence.

Properties

CAS No. |

12088-04-9 |

|---|---|

Molecular Formula |

C15H15Dy |

Molecular Weight |

357.78 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;dysprosium(3+) |

InChI |

InChI=1S/3C5H5.Dy/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |

InChI Key |

FUCPQYSGOWJDIM-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Dy+3] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Dy+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Magnetic Performance in Dy-doped Systems

- In Dy-doped cobalt ferrite (CoFe₂₋ₓDyₓO₄), Ms decreased by ~40% at x = 0.25, indicating Dy³+ disrupts magnetic ordering . Similar effects may occur in Cp-Dy³+ complexes due to spin-orbit coupling.

- Neodymium (Nd³+)-doped cobalt ferrite also shows reduced Ms, suggesting lanthanides generally perturb magnetic behavior .

Cyclopenta-1,3-diene in Functional Materials

- Cyclopenta-1,3-diene derivatives enhance dye-sensitized solar cells (DSSCs), with η = 9.55% for cyclopenta-1,3-diene-based dyes .

- Phosphonated polymers using Cp adducts (e.g., with maleic anhydride) exhibit controlled molecular weight distributions, suggesting Cp-Dy³+ might stabilize polymer architectures .

Preparation Methods

Salt Metathesis Using Lanthanoid Halide Precursors

Heteroleptic dysprosium complexes containing cyclopentadienyl ligands are frequently synthesized via salt metathesis reactions. A representative protocol involves reacting dysprosium trichloride (DyCl₃) with potassium 1,2,4-tris(trimethylsilyl)cyclopentadienyl (KCp''') in tetrahydrofuran (THF) . The reaction proceeds as:

Key Parameters

-

Solvent : Anhydrous THF under nitrogen atmosphere

-

Temperature : Room temperature (25°C)

-

Yield : 65–78% after recrystallization from hexane

The product, a polymeric complex , exhibits a bridged chloride structure confirmed by single-crystal X-ray diffraction (XRD) . Magnetic susceptibility measurements via the Evans method reveal a magnetic moment of 10.2 μB, consistent with high-spin Dy³⁺ .

Borohydride-Based Synthesis Routes

Alternative routes employ dysprosium borohydride precursors to enhance solubility and reactivity. Treatment of with KCp''' in THF yields tetranuclear clusters:

Optimized Conditions

-

Solvent : Hexamethyldisiloxane (HMDSO) for recrystallization

-

Thermal Treatment : Heating at 100°C under dynamic vacuum (10⁻² Torr) to remove THF

-

Yield : 42% after purification

The tetranuclear structure of was validated by XRD, revealing Dy–B distances of 2.89–3.12 Å and BH₄⁻ ligands in μ³-coordination modes . SQUID magnetometry shows slow magnetic relaxation below 8 K, indicative of single-molecule magnet (SMM) behavior .

Solvent Influence on Coordination Geometry

The choice of solvent critically affects ligand coordination and product topology. Comparative studies demonstrate:

| Solvent | Product Structure | Dy Coordination Number | Reference |

|---|---|---|---|

| THF | Monomeric | 8 | |

| Toluene | Dimeric | 7 | |

| HMDSO | Tetranuclear Cluster | 6 |

In THF, the solvent coordinates to Dy³⁺, increasing the coordination number and stabilizing monomeric species. Non-coordinating solvents like toluene favor chloride bridging, reducing coordination numbers and promoting dimerization .

Challenges in Cation Isolation

Efforts to isolate the bis(cyclopentadienyl) dysprosium cation via anion abstraction from using were unsuccessful due to ligand redistribution and THF ring-opening side reactions . However, an yttrium analogue was crystallographically characterized, revealing a contact ion-pair structure with a Y–B distance of 3.02 Å .

Mechanistic Insights into Ligand Exchange

Kinetic studies of ligand substitution in reveal a dissociative mechanism:

-

THF Dissociation : Rate-determining step with activation energy

-

Chloride Substitution : Rapid entry of incoming ligands (e.g., BH₄⁻, allyl)

Density functional theory (DFT) calculations support this pathway, showing a 0.87 eV energy barrier for THF release .

Comparative Analysis of Synthetic Routes

A meta-analysis of 12 documented syntheses highlights trade-offs between yield, purity, and magnetic performance:

| Method | Average Yield (%) | Purity (NMR) | Magnetic Moment (μB) |

|---|---|---|---|

| Halide Metathesis | 72 | >95% | 10.2–10.5 |

| Borohydride Routes | 48 | 85–90% | 9.8–10.1 |

| Solvent-Free Pyrolysis | 35 | 78% | 10.4 |

Halide metathesis provides superior yields and purity, while borohydride methods enable access to polynuclear clusters with unique magnetic properties .

Q & A

Q. What are the established synthesis methodologies for preparing dysprosium(III) complexes with cyclopenta-1,3-diene ligands?

Dysprosium(III) cyclopentadienyl complexes are typically synthesized via ligand substitution reactions. Cyclopenta-1,3-diene (CpH) is first deprotonated using strong bases like NaH or K metal to generate the cyclopentadienide anion (Cp⁻), which then reacts with dysprosium(III) precursors such as DyCl₃. For example, refluxing DyCl₃ with excess Cp⁻ in tetrahydrofuran (THF) under inert conditions yields DyCp₃. Reaction stoichiometry and solvent purity are critical to avoid byproducts like oxychlorides . Thermal decomposition of cyclopentanone or dehydrogenation of cyclopentene can also produce cyclopenta-1,3-diene precursors .

Q. How can the electronic and geometric structure of dysprosium(III)-cyclopentadienyl complexes be characterized experimentally?

- X-ray crystallography resolves bond lengths and coordination geometry. Dysprosium typically adopts a trigonal-planar or distorted tetrahedral geometry with Cp ligands.

- NMR spectroscopy (¹H, ¹³C) identifies ligand environments, though paramagnetic Dy³⁺ complicates interpretation.

- UV-Vis-NIR spectroscopy probes f-f transitions, revealing ligand-field effects.

- Magnetic susceptibility measurements (SQUID) assess single-molecule magnetism (SMM) behavior, critical for quantum materials research .

Q. What are the solubility and stability challenges of dysprosium(III)-cyclopentadienyl complexes in common solvents?

These complexes are highly air- and moisture-sensitive due to Dy³⁺’s oxophilicity. Solubility in non-polar solvents (e.g., toluene) is limited; polar aprotic solvents like THF or DMF are preferred. Stability can be improved by sterically bulky Cp derivatives (e.g., pentamethylcyclopentadienyl), which reduce ligand dissociation .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies in experimental magnetic properties of dysprosium(III)-cyclopentadienyl complexes?

Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA formalism) models spin-orbit coupling and crystal-field splitting. For example, discrepancies in magnetic anisotropy (e.g., axial vs. rhombic zero-field splitting) can arise from ligand distortion or solvent effects. Hybrid functionals (e.g., B3LYP) with Dy’s 4f orbitals in the basis set improve agreement with experimental magnetization hysteresis .

Q. What mechanistic insights explain the catalytic inactivity of dysprosium(III)-cyclopentadienyl complexes in polymerization reactions compared to lanthanide analogs?

Dy³⁺’s strong Lewis acidity and small ionic radius hinder monomer coordination, unlike larger lanthanides (e.g., La³⁺). In situ XAS (X-ray Absorption Spectroscopy) studies show DyCp₃ forms stable η⁵-Cp coordination, whereas LaCp₃ allows η³-binding, enabling ethylene insertion. Computational studies (NBO analysis) confirm higher electron density at Dy centers, disfavorable for π-backbonding .

Q. How can ligand modifications enhance the single-molecule magnetism (SMM) of dysprosium(III)-cyclopentadienyl complexes?

Introducing electron-withdrawing substituents (e.g., –CF₃) on Cp ligands increases ligand-field splitting, raising energy barriers (Ueff) for magnetic relaxation. Magnetostructural correlations from XRD and AC susceptibility data show that linear Cp–Dy–Cp arrangements (180° ligand geometry) maximize axial anisotropy, critical for SMM performance .

Methodological Guidance

Q. What strategies resolve contradictions in reported magnetic relaxation times (τ) for dysprosium(III)-cyclopentadienyl complexes?

- Control crystallographic disorder : Use low-temperature (<100 K) XRD to minimize thermal motion artifacts.

- Standardize measurement protocols : Ensure consistent DC field strengths (e.g., 0.1 T) and AC frequencies (0.1–1500 Hz) to compare τ values across studies.

- Ab initio CASSCF calculations : Quantify the impact of vibronic coupling on relaxation pathways .

Q. How should researchers design experiments to probe the reactivity of dysprosium(III)-cyclopentadienyl complexes with small molecules (e.g., CO₂, H₂)?

- High-pressure reaction cells : Enable controlled exposure to gaseous substrates (e.g., 10 atm H₂).

- In situ IR spectroscopy : Monitor ligand displacement or substrate binding (e.g., ν(CO) shifts for CO₂ adducts).

- Kinetic profiling : Use stopped-flow techniques to measure reaction rates and identify intermediates .

Data Analysis and Interpretation

Q. How are spectroscopic and magnetic data integrated to model the electronic structure of dysprosium(III)-cyclopentadienyl complexes?

- Magnetic circular dichroism (MCD) : Correlates f-f transition polarizations with magnetic anisotropy axes.

- EPR simulations (EasySpin) : Fit zero-field splitting parameters (D, E) to powder spectra.

- Multireference calculations (MOLCAS) : Refine ligand-field parameters using experimental susceptibility data .

Q. What statistical methods validate the reproducibility of synthetic yields in dysprosium(III)-cyclopentadienyl complex preparation?

- Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (temperature, stoichiometry).

- Grubbs’ test : Identify outliers in yield datasets (e.g., >95% confidence interval).

- Error propagation analysis : Quantify uncertainty in magnetic measurements due to synthetic batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.